Glibenclamide potassium salt, also known as Glyburide potassium, is a second-generation sulfonylurea compound primarily used in the management of type 2 diabetes. Its chemical formula is with a molecular weight of approximately 532.1 g/mol. This compound acts by stimulating insulin secretion from pancreatic beta cells through the inhibition of ATP-sensitive potassium channels, specifically the sulfonylurea receptor 1 linked to the inward rectifier potassium channel Kir6.2 .
Glibenclamide potassium salt is often supplied as a crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide, but has limited solubility in aqueous solutions .
The primary mechanism of action for glibenclamide potassium salt involves binding to the sulfonylurea receptor, leading to the closure of ATP-sensitive potassium channels. This closure results in cell depolarization, calcium influx, and ultimately increased insulin secretion. The interaction can be summarized as follows:
Glibenclamide potassium salt exhibits significant biological activity by lowering blood glucose levels through its insulinotropic effects. In various studies, administration of glibenclamide has been shown to enhance the activity of hepatic enzymes such as glutathione-S-transferase and glucose-6-phosphate dehydrogenase . Additionally, it has been reported to inhibit inflammatory responses by reducing caspase-1 activation and interleukin secretion in macrophages .
Glibenclamide potassium salt can be synthesized through several methods, typically involving the reaction of 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide with potassium salts. The process generally includes:
Glibenclamide potassium salt is primarily used in the treatment of type 2 diabetes mellitus due to its ability to stimulate insulin secretion and lower blood glucose levels. It is often prescribed when diet and exercise alone are insufficient for glycemic control. Additionally, research indicates potential applications in treating certain inflammatory conditions due to its immunomodulatory effects .
Research on glibenclamide potassium salt has highlighted its interactions with various biological pathways:
Glibenclamide potassium salt shares similarities with other sulfonylureas but has unique characteristics that distinguish it from them:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Glipizide | C21H27N5O4S | Stimulates insulin secretion | Shorter half-life compared to glibenclamide |
| Gliclazide | C21H25N3O3S | Stimulates insulin release | Has antioxidant properties |
| Tolbutamide | C10H13N3O3S | Stimulates insulin secretion | First-generation sulfonylurea |
| Repaglinide | C21H27N3O4S | Stimulates insulin secretion | Rapid onset and short duration |
Glibenclamide is particularly noted for its potency in inhibiting ATP-sensitive potassium channels (IC50 = 4.3 nM) and its effectiveness in reducing blood glucose levels significantly at lower dosages compared to some other sulfonylureas .
The formation of glibenclamide potassium salt relies on acid-base reactions involving glibenclamide crude product. A patented industrial-scale method employs methanol as the primary solvent, with ammonia (10–20% concentration) used to deprotonate glibenclamide and facilitate salt formation [2]. The process involves:
This protocol yields 83–85.5% of white to off-white powder with impurity levels below 0.25% [2]. Crucially, methanol’s polarity and ammonia’s volatility enable efficient reagent removal, avoiding secondary impurities. The potassium salt’s solubility enhancement—77-fold in water and 33-fold in phosphate buffer (pH 7) compared to pure glibenclamide—is directly tied to this recrystallization process [1].
Industrial production mandates rigorous quality assessments:
Impurity Profiling:
Crystalline Integrity:
Batch Consistency:
Glibenclamide potassium salt exhibits polymorphism, with Form I (anhydrous) and Form II (hydrate) demonstrating distinct stability profiles:
Form I Isolation:
Form II Challenges:
Polymorph Screening:
Glibenclamide potassium salt demonstrates significantly enhanced solubility characteristics compared to the parent glibenclamide compound. The solubility enhancement is particularly pronounced in aqueous systems, where the potassium salt forms exhibit remarkable improvements in dissolution behavior [1].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | 77-fold higher than pure glibenclamide | Forms I and II show enhanced solubility |
| Phosphate buffer (pH 7) | 33-fold higher than pure glibenclamide | Significant improvement over pure drug |
| DMSO | ~10 mg/ml | Good solubility in organic solvent |
| Dimethyl formamide | ~2 mg/ml | Moderate solubility |
| Aqueous buffers | Sparingly soluble | Requires DMSO pre-dissolution |
The aqueous solubility enhancement is attributed to the ionic nature of the potassium salt, which facilitates hydration and dissolution processes. Specifically, glibenclamide potassium salt forms I and II showed higher solubility by 77-fold in water and 33-fold in phosphate buffer compared to other salt forms [1]. This substantial improvement in aqueous solubility is particularly significant for pharmaceutical applications, as it directly impacts bioavailability and therapeutic efficacy.
In organic solvents, the compound demonstrates good solubility in dimethyl sulfoxide, with approximate solubility of 10 milligrams per milliliter, while showing moderate solubility in dimethyl formamide at approximately 2 milligrams per milliliter [2]. The compound is sparingly soluble in aqueous buffers, requiring pre-dissolution in dimethyl sulfoxide before dilution with the aqueous buffer of choice for maximum solubility [2].
The solubility behavior is also influenced by the polymorphic form, with different crystal forms exhibiting varying dissolution characteristics. Dynamic vapor sorption studies showed reversible water sorption without hysteresis for all salt forms, except for glibenclamide potassium form II, which transformed to form I after a sorption and desorption cycle [1].
The thermal behavior of glibenclamide potassium salt has been extensively characterized using differential scanning calorimetry, revealing distinct thermal transitions and decomposition patterns. The compound exhibits a characteristic melting endotherm with the pure glibenclamide component showing a sharp endothermic peak at temperatures ranging from 173.75 to 178 degrees Celsius [3] [4] [5].
| Property | Temperature (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| Melting point (pure glibenclamide) | 173.75-178 | N/A | Melting |
| Thermal stability onset | 185 | N/A | Decomposition onset |
| First decomposition stage | 185-286.60 | 28.54 | Loss of C₇H₁₃N₂O |
| Second decomposition stage | 286.60-392.36 | 43.13 | Loss of C₁₀H₁₁NClO₂ |
| Third decomposition stage | 392.36-677.53 | 28.34 | Loss of C₆H₄SO₂ |
| Glass transition temperature | 67 ± 1 | N/A | Glass transition |
The differential scanning calorimetry analysis reveals that glibenclamide potassium salt demonstrates thermal stability up to approximately 185 degrees Celsius, beyond which decomposition processes begin [3] [6]. The melting point of glibenclamide component in the salt form typically appears as a sharp endothermic peak at 176.18 degrees Celsius with an enthalpy of fusion of 86.98 joules per gram, indicating its crystalline nature [5].
In cocrystal formations with saccharin, the melting point of glibenclamide-saccharin was observed to be lower than those of individual components, at 157.87 degrees Celsius, demonstrating the impact of salt formation on thermal properties [4]. This reduction in melting point is consistent with the formation of new crystal phases and intermolecular interactions.
Thermogravimetric analysis provides detailed insight into the decomposition pathways of glibenclamide potassium salt. The thermal decomposition occurs in three distinct stages, each characterized by specific mass losses and corresponding molecular fragment elimination [3] [6].
The first decomposition stage occurs between 185 and 286.60 degrees Celsius, involving a mass loss of 28.54 percent, which corresponds to the elimination of the cyclohexyl isocyanate moiety with molecular formula C₇H₁₃N₂O [3]. This initial decomposition stage represents the breakdown of the cyclohexyl portion of the molecule, which is one of the characteristic structural features of glibenclamide.
The second decomposition stage proceeds from 286.60 to 392.36 degrees Celsius, resulting in a mass loss of 43.13 percent. This stage involves the loss of a molecular fragment with formula C₁₀H₁₁NClO₂, representing the elimination of the chlorinated methoxybenzamide portion of the molecule [3]. This decomposition stage is critical as it involves the loss of the benzamide moiety, which is essential for the pharmacological activity of the compound.
The third and final decomposition stage occurs between 392.36 and 677.53 degrees Celsius, with a mass loss of 28.34 percent corresponding to the loss of the sulfone group C₆H₄SO₂ [3]. This final stage represents the complete thermal degradation of the organic structure, leaving behind inorganic residues.
Nanocrystal forms of glibenclamide show slightly different thermal behavior, with the first stage mass loss starting at a lower temperature of 140 to 282 degrees Celsius, and higher percentage losses for stages one and two at 40 and 52.2 percent respectively [6]. This difference in thermal stability is attributed to the smaller particle size and increased interface area of nanocrystals, allowing for faster heat absorption and dissipation.
The hygroscopic behavior of glibenclamide potassium salt is characterized by its interaction with water vapor and the kinetics of hydration processes. Dynamic vapor sorption studies have revealed important insights into the water uptake behavior and hydration stability of different polymorphic forms [1].
Dynamic vapor sorption experiments demonstrated reversible water sorption without hysteresis for most salt forms of glibenclamide [1]. However, glibenclamide potassium form II exhibited unique behavior, transforming to form I after completing a sorption and desorption cycle, as confirmed by powder X-ray diffraction analysis [1]. This transformation indicates that form II is metastable under humid conditions and undergoes a humidity-induced polymorphic conversion.
The hydration kinetics are influenced by the crystal structure and the arrangement of molecules within the crystal lattice. The potassium salt forms show different hydration behaviors, with form I being more stable under varying humidity conditions compared to form II [1]. The hygroscopic behavior is also related to the presence of hydrophilic sites in the crystal structure that can interact with water molecules through hydrogen bonding.
Water sorption isotherms typically show characteristic S-shaped curves for hygroscopic materials, with initial linear uptake at low relative humidity, followed by more rapid uptake at higher humidity levels. The critical relative humidity at which significant water uptake occurs varies depending on the polymorphic form and the specific crystal packing arrangement.
The transformation of form II to form I during humidity cycling suggests that the structural arrangement in form II is less favorable for maintaining crystal integrity under hydrated conditions. This polymorphic transformation has important implications for the stability and performance of pharmaceutical formulations, as it can affect dissolution behavior and bioavailability.
The polymorphic interconversion of glibenclamide potassium salt involves complex structural rearrangements that are influenced by environmental conditions such as temperature, humidity, and mechanical stress. The compound exists in multiple polymorphic forms, designated as forms I and II, with distinct crystal structures and physicochemical properties [1].
| Parameter | Value | Description |
|---|---|---|
| Space group | P 1 21/c 1 | Monoclinic space group |
| Unit cell a | 19.819 Å | Unit cell parameter |
| Unit cell b | 6.2006 Å | Unit cell parameter |
| Unit cell c | 21.636 Å | Unit cell parameter |
| Alpha angle | 90° | Unit cell angle |
| Beta angle | 109.69° | Unit cell angle |
| Gamma angle | 90° | Unit cell angle |
| Z value | 4 | Formula units per unit cell |
| Molecular weight | 532.1 g/mol | Molecular weight |
The crystal structure analysis reveals that glibenclamide potassium salt crystallizes in the monoclinic space group P 1 21/c 1, with specific unit cell parameters that define the three-dimensional arrangement of molecules [7]. The unit cell contains four formula units with a molecular weight of 532.1 grams per mole, indicating the presence of one potassium ion associated with each glibenclamide molecule.
The polymorphic interconversion mechanism involves nucleation and growth processes that are thermodynamically and kinetically controlled. Form I appears to be the thermodynamically stable form under ambient conditions, while form II represents a metastable polymorph that can transform to form I under specific conditions [1]. The transformation from form II to form I during dynamic vapor sorption experiments indicates that humidity plays a crucial role in driving the polymorphic conversion.
The interconversion mechanism is also influenced by temperature effects. Elevated temperatures can provide sufficient activation energy to overcome the energy barriers associated with molecular rearrangement and crystal lattice reorganization. The transformation process involves breaking and reforming of intermolecular interactions, including hydrogen bonds and van der Waals forces that stabilize the different polymorphic forms.
Mechanical stress, such as grinding or compression during pharmaceutical processing, can also induce polymorphic transformations. The application of mechanical energy can disrupt the crystal lattice and promote the formation of different polymorphic forms or even amorphous phases. Understanding these transformation mechanisms is essential for controlling the polymorphic form during manufacturing and storage of pharmaceutical products.